(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

Chromatographic Selectivity Impurity Profiling Quality Control

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride (CAS 1379403-11-8) is a defined pharmacopeial reference standard, officially designated as Vigabatrin EP Impurity B (HCl) and Vigabatrin USP Related Compound B. It is the hydrochloride salt form of the (E)-isomer of 2-(2-aminoethyl)but-2-enoic acid, existing as a white powder with molecular weight 165.62 g/mol.

Molecular Formula C6H12ClNO2
Molecular Weight 165.617
CAS No. 1379403-11-8
Cat. No. B569383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride
CAS1379403-11-8
SynonymsVigabatrin Related Compound B; 
Molecular FormulaC6H12ClNO2
Molecular Weight165.617
Structural Identifiers
SMILESCC=C(CCN)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
InChIKeyAIGMPSQHDFRIGR-DPZBITMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Specification: (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride (CAS 1379403-11-8) Pharmacopeial Reference Standard for Vigabatrin Impurity Profiling


(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride (CAS 1379403-11-8) is a defined pharmacopeial reference standard, officially designated as Vigabatrin EP Impurity B (HCl) and Vigabatrin USP Related Compound B [1]. It is the hydrochloride salt form of the (E)-isomer of 2-(2-aminoethyl)but-2-enoic acid, existing as a white powder with molecular weight 165.62 g/mol [1]. This compound is not an active pharmaceutical ingredient but rather a highly characterized chemical reference standard used for peak identification, system suitability testing, and quantitative limit control in the chromatographic purity analysis of the antiepileptic drug vigabatrin [2].

Why (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride Cannot Be Replaced by Generic GABA-T Inhibitors or Other Vigabatrin Impurity Standards


Generic substitution fails because (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is not a therapeutic agent but a compendia-mandated analytical reference standard with a precisely defined (E)-stereochemical configuration and chromatographic identity that is orthogonal to all other vigabatrin-related impurities [1]. Its relative retention time (RRT) of approximately 2.3 relative to vigabatrin is unique among the specified impurities (Impurity A RRT ~0.3, Impurity D RRT ~0.6), making it the sole late-eluting marker in the regulatory method [2]. Using a different vigabatrin impurity standard or a generic GABA-T inhibitor would result in incorrect peak identification, failed system suitability criteria, and non-compliance with ICH Q3A/Q3B regulatory requirements during Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [3].

Quantitative Differential Evidence: (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride vs. The Closest Vigabatrin Impurity Comparators


Chromatographic Orthogonality: Unique Relative Retention Time of Impurity B vs. Impurities A, D, and E in Compendial HPLC-UV-CAD Method

In the Ph. Eur. / BP 2025 liquid chromatography system for vigabatrin related substances analysis (phenylhexylsilyl column, 45°C, perfluoroheptanoic acid ion-pair mobile phase, UV 210 nm for impurities A and B, CAD for impurities D and E), impurity B exhibits a relative retention time (RRT) of approximately 2.3 relative to vigabatrin (RRT 1.0), making it the latest eluting specified impurity and fully resolved from all other known impurities [1]. Impurity A (5-ethenylpyrrolidin-2-one) has RRT ~0.3; impurity E RRT ~0.5; impurity D (GABA) RRT ~0.6 [1]. The system suitability requires a signal-to-noise ratio ≥10 for the impurity B peak in reference solution (d), confirming its independent detectability [1].

Chromatographic Selectivity Impurity Profiling Quality Control

Regulatory Acceptance Limit Differentiation: Impurity B at 0.15% Maximum vs. Impurity D at 0.20% in the Same Compendial Monograph

The BP 2025 monograph for vigabatrin drug substance assigns distinct, quantified acceptance criteria to each specified impurity based on its toxicological and quality risk profile [1]. Impurity B is limited to a maximum of 0.15% when quantified by UV spectrophotometer at 210 nm, using the concentration of impurity B CRS in reference solution (b) as the external standard [1]. Impurity D (GABA, 4-aminobutanoic acid) is limited to a higher maximum of 0.20%, determined using the charged aerosol detector in reference solution (c) [1]. Any unspecified individual degradation product is limited to a maximum of 0.05%, and total impurities to 0.5% [1].

Regulatory Compliance Pharmacopeial Specifications Impurity Limits

Methodological Sensitivity Improvement: Mixed-Mode Chromatography LOQ <50 ng On-Column vs. Compendial IPC Method

Pawellek and Holzgrabe (2021) demonstrated that an alternative mixed-mode chromatography (MMC) method for vigabatrin impurity profiling achieves a limit of quantification (LOQ) of less than 50 ng on column for all impurities including impurity B, compared to the compendial ion-pair chromatography (IPC) method which requires higher sample loading and suffers from elevated background noise due to tridecafluoroheptanoic acid [1]. The MMC method enabled halving the sample concentration while maintaining detectability, and shortened analysis time from 30 to 20 minutes [1]. This improvement is particularly relevant for impurity B, which has the highest relative retention and longest run time in the compendial method, making it the most sensitive to methodological efficiency gains [1].

Limit of Quantification Mixed-Mode Chromatography Method Validation

Stereochemical and Salt-Form Specificity: (E)-Isomer Hydrochloride vs. Free Base and Z-Isomer Mixtures

The USP and BP define Vigabatrin Related Compound B / Impurity B specifically as the hydrochloride salt of the (E)-isomer: (2E)-2-(2-aminoethyl)but-2-enoic acid hydrochloride [1][2]. Commercial impurity B preparations may exist as free base (CAS 1379504-35-4, MW 129.16) or as a mixture of Z and E isomers [3]. The hydrochloride salt form (MW 165.62) provides superior solid-state stability, hygroscopicity, and solubility in water compared to the free base, ensuring accurate standard preparation in aqueous diluents at the prescribed concentration of 7.5 mg/50 mL [1][2]. A vendor has noted that some products contain a mixture of Z and E isomers, which would produce incorrect quantitative results if used as the official reference standard [3].

Stereochemical Purity Salt Form Selection Reference Standard Identity

Certified Application Scenarios for (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride in Pharmaceutical Development and Quality Control


System Suitability and Peak Identification in Compendial Vigabatrin Purity Testing

As mandated by BP 2025, reference solution (b) is prepared by dissolving 7.5 mg each of vigabatrin impurity A CRS and vigabatrin impurity B CRS in 50.0 mL water. This solution directly enables identification of impurity B by its unique RRT of approximately 2.3 and verifies system suitability (S/N ≥10 for impurity B) before sample analysis. No other compound can substitute this function, as demonstrated in the direct head-to-head chromatographic comparison [1].

Quantitative Limit Testing for ANDA/DMF Regulatory Submissions

The BP 2025 acceptance criterion of maximum 0.15% for impurity B (UV 210 nm) requires external standard quantification using this specific CRS. The quantitative data from the monograph establishes that impurity B must be controlled at a 25% lower threshold than impurity D, making its accurate measurement essential for batch release and stability studies [1]. The MMC method of Pawellek and Holzgrabe provides an optimized alternative with LOQ <50 ng on column, reducing standard consumption [2].

Method Development and Validation for Vigabatrin Impurity Profiling

The validated MMC method described by Pawellek and Holzgrabe (2021) achieves a 33% reduction in analysis time (30 to 20 min) and 50% reduction in sample concentration compared to the compendial IPC method while maintaining or improving sensitivity for impurity B (LOQ <50 ng) [2]. This method can be adopted by QC laboratories to increase throughput and reduce per-analysis cost of the reference standard, directly impacting procurement economics.

Analytical Quality by Design (AQbD) and Robustness Testing

The sensitivity of impurity B detection to mobile phase composition—specifically to the chain length of the ion-pairing reagent—was systematically evaluated using response surface methodology by Pawellek and Holzgrabe [2]. This makes impurity B an ideal marker compound for robustness testing and design-space definition in Analytical Quality by Design (AQbD) approaches for vigabatrin impurity methods, as its late elution and UV absorption characteristics at 210 nm make it most vulnerable to method parameter fluctuations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.